2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine
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Overview
Description
2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine is a heterocyclic compound that combines a thiophene ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Functionalization of the Thiophene Ring: The thiophene ring is then functionalized to introduce the carboxyl group at the 2-position.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Rings: The final step involves coupling the thiophene and pyridine rings through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene and pyridine rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-(2-Carboxythiophene-4-YL)-4-pyridone.
Reduction: Reduction of the carboxyl group can produce 2-(2-Hydroxymethylthiophene-4-YL)-4-hydroxypyridine.
Substitution: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Carboxythiophene-4-YL)-4-pyridone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(2-Hydroxymethylthiophene-4-YL)-4-hydroxypyridine: Similar structure but with a hydroxymethyl group instead of a carboxyl group.
Uniqueness
2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine is unique due to the presence of both a carboxyl group and a hydroxyl group, which allows for diverse chemical reactivity and potential applications. Its combination of thiophene and pyridine rings also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-(4-oxo-1H-pyridin-2-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-1-2-11-8(4-7)6-3-9(10(13)14)15-5-6/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYOCKJTDWVHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596381 |
Source
|
Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893727-74-7 |
Source
|
Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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